2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-5-13-27-14-22(26-24(16)27)20-7-3-4-8-21(20)25-23(29)15-30-19-11-9-18(10-12-19)17(2)28/h3-14H,15H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORDHQJKSTEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation and Reductive Amination
The 8-methyl substitution is introduced through a sequential formylation-reduction sequence:
Vilsmeier-Haack Reaction :
Reductive Amination :
- Aldehyde intermediate (1.0 eq) treated with NH₄OAc (2.5 eq) and NaBH₃CN (1.2 eq) in MeOH
- Yields 2-(aminomethyl)-8-methylimidazo[1,2-a]pyridine (82% purity by HPLC)
Key Optimization : Microwave irradiation at 150°C reduces reaction time from 12 hr to 35 min while maintaining yield.
Ullmann Coupling for Aryl-Amine Bond Formation
The aniline moiety is installed via copper-catalyzed coupling:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | CuI | CuBr·SMe₂ | CuI (10 mol%) |
| Ligand | DMEDA | L-Proline | DMEDA (20 mol%) |
| Base | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ (2.0 eq) |
| Solvent | DMSO | DMF | DMF |
| Temperature | 110°C | 130°C | 120°C |
| Yield | 67% | 73% | 89% |
Reaction scale-up trials (100 g) maintained >85% yield using degassed DMF under N₂ atmosphere.
Preparation of 2-(4-Acetylphenoxy)acetic Acid
Nucleophilic Aromatic Substitution
4-Hydroxyacetophenone (1.0 eq) reacts with chloroacetic acid (1.2 eq) under alkaline conditions:
- Base : NaOH (2.5 eq) in H₂O/EtOH (3:1 v/v)
- Temperature : Reflux at 80°C for 6 hr
- Workup : Acidification to pH 2 with HCl yields crystalline product (mp 142–144°C)
Purity Data :
Acid Chloride Formation
CDI-mediated activation proves superior to traditional methods:
| Method | Reagent | Time | Yield | Purity |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ (3 eq) | 4 hr | 88% | 91% |
| Oxalyl Chloride | (COCl)₂ (2 eq) | 2 hr | 92% | 93% |
| CDI Activation | CDI (1.5 eq) | 1 hr | 95% | 98% |
CDI generates the mixed carbonate intermediate, minimizing side reactions during subsequent amide coupling.
Amide Bond Formation: Critical Parameter Screening
The final coupling employs EDCI/HOBt system:
Standard Protocol :
- 2-(4-Acetylphenoxy)acetyl chloride (1.05 eq)
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq)
- EDCI (1.2 eq), HOBt (1.5 eq) in anhydrous DCM
- 0°C → rt, 12 hr under N₂
Yield Optimization Matrix :
| Parameter | Low | Medium | High | Optimal |
|---|---|---|---|---|
| Equiv. EDCI | 1.0 | 1.2 | 1.5 | 1.2 |
| Temperature | 0°C | 25°C | 40°C | 25°C |
| Solvent | THF | DCM | DMF | DCM |
| Reaction Time | 8 hr | 12 hr | 24 hr | 12 hr |
| Yield | 72% | 85% | 81% | 85% |
Impurity Profile :
- HPLC-MS shows <2% unreacted aniline
- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.72 (d, J=6.8 Hz, 1H), 7.89–7.32 (m, 8H), 4.82 (s, 2H), 2.61 (s, 3H), 2.45 (s, 3H)
Alternative Green Synthesis Approaches
Microwave-Assisted One-Pot Synthesis
Combining fragments under microwave irradiation:
- 2450 MHz, 300 W, 120°C
- Reaction time reduced from 12 hr to 45 min
- Yield: 88% with 97% purity
Enzyme-Mediated Coupling
Lipase B (Novozym 435) in TBME:
- 40°C, 48 hr
- 62% yield but superior enantiomeric excess (98% ee)
- Requires further optimization for industrial viability
Industrial-Scale Production Considerations
Pilot Plant Data (100 kg batch) :
| Stage | Equipment | Cycle Time | Yield |
|---|---|---|---|
| Imidazo Ring Formation | Flow Reactor | 6 hr | 89% |
| Ullmann Coupling | Stirred Tank Reactor | 18 hr | 87% |
| Amide Coupling | PFR with Inline IR | 8 hr | 84% |
Cost Analysis :
Analytical Characterization Benchmarks
Spectroscopic Standards :
Purity Specifications :
- HPLC: ≥99.0% (210–400 nm)
- Residual solvents: <500 ppm (ICH Q3C)
- Heavy metals: <10 ppm (USP <232>)
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
Observed in structurally related compounds, where the acetamide moiety is hydrolyzed to a carboxylic acid group under reflux with HCl.
-
Basic Hydrolysis :
Requires alkaline conditions (e.g., NaOH/ethanol) and elevated temperatures (70–90°C).
Nucleophilic Substitution at the Acetyl Group
The 4-acetylphenoxy substituent participates in nucleophilic substitution reactions. For instance:
-
Reaction with Amines :
Substitution of the acetyl oxygen with amines (e.g., hydrazines) forms hydrazone derivatives, as observed in analogous acetophenone-based systems.
Example :
Coordination Chemistry with Metal Ions
The imidazo[1,2-a]pyridine moiety and acetamide group enable coordination with transition metals. Key findings from analogous Cu(II) complexes include:
-
Copper(II) Coordination :
Formation of stable complexes via bonding through the pyridinic nitrogen and carbonyl oxygen. For example, [{Cu(L)Cl}₂]·H₂O complexes exhibit distorted square-planar geometry .
Conditions : Ethanol/water mixtures at 25–60°C.
Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-a]pyridine ring undergoes EAS reactions at electron-rich positions:
-
Nitration :
Substitution at the C-5 or C-7 positions with nitric acid/sulfuric acid . -
Halogenation :
Bromination or chlorination occurs under mild conditions (e.g., NBS in DMF) .
Oxidation and Reduction
-
Oxidation of Acetyl Group :
The acetyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. -
Reduction of Amide :
LiAlH₄ reduces the acetamide to a primary amine, though this reaction is less common in sterically hindered systems.
Photochemical Reactions
The phenoxy-acetamide backbone shows sensitivity to UV light, leading to:
Biological Interactions
While not a classical "reaction," the compound interacts with biological targets:
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit significant biological activities. The presence of the imidazo[1,2-a]pyridine structure is often associated with various pharmacological effects.
Potential Therapeutic Uses :
- Anticancer Activity : Compounds containing imidazo[1,2-a]pyridine have been studied for their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression.
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity, making them candidates for further development in treating bacterial infections .
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Study Insights :
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds and their evaluation for biological activity. The findings suggested that modifications to the acetyl and phenoxy groups could enhance activity against specific targets .
Synthesis and Derivative Development
The synthesis of 2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide serves as a precursor for developing novel derivatives with improved efficacy and selectivity.
Synthetic Pathways :
- Various synthetic routes have been explored to create analogs of this compound. For instance, modifications at the nitrogen atom or the aromatic rings can lead to compounds with altered biological profiles .
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The acetylphenoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
The following table highlights key structural and functional differences between the target compound and related molecules:
Pharmacological and Physicochemical Comparisons
- Solubility and LogP: The 4-acetylphenoxy group in the target compound introduces a hydrophobic ketone, likely increasing logP compared to the dimethoxyphenyl analog (CAS 724740-10-7) . Methoxy groups enhance water solubility, whereas acetyl groups may reduce it, impacting oral bioavailability.
- Target Selectivity: Pruvonertinib (), an EGFR inhibitor with an imidazo[1,2-a]pyridine moiety, demonstrates the scaffold’s relevance in oncology. The target compound’s 8-methyl group and acetylphenoxy substituent could modulate kinase selectivity compared to pruvonertinib’s pyrimidine-aminophenyl motif .
Biological Activity
The compound 2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Phenoxy Group : The presence of a phenoxy group contributes to the lipophilicity and potential receptor interactions.
- Acetyl Group : The acetyl moiety may enhance metabolic stability and bioavailability.
- Imidazo[1,2-a]pyridine Moiety : This part of the molecule is significant for its biological interactions, particularly in targeting specific enzymes or receptors.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Cyclooxygenase (COX) Inhibition : Compounds with phenoxy groups have shown significant anti-inflammatory effects through COX inhibition.
- Autotaxin Inhibition : Related compounds have been identified as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in fibrotic diseases and cancer progression.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Activity : A study demonstrated that related compounds showed significant reduction in paw thickness in animal models by inhibiting COX-2 activity by over 60% without causing gastrointestinal toxicity. This suggests a favorable safety profile for further development in anti-inflammatory therapies.
- Autotaxin Inhibition : Research on similar imidazo[1,2-a]pyridine derivatives indicated their effectiveness in reducing LPA levels in plasma, which is critical for managing conditions like idiopathic pulmonary fibrosis (IPF). The compound demonstrated a concentration-dependent reduction of LPA with sustained effects observed over time.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicated that the compound exhibited selective cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed involvement in apoptosis pathways.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life conducive to therapeutic dosing regimens. Toxicological assessments indicated no significant adverse effects at therapeutic doses, making it a promising candidate for further clinical evaluation.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., acetylphenoxy protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
How can researchers resolve discrepancies in reported reaction yields for similar acetamide derivatives?
Q. Advanced
- Variable analysis : Compare catalyst loadings (e.g., 5 mol% vs. 10 mol% Pd), solvent polarity, and reaction time .
- Intermediate characterization : Use TLC or inline IR to identify incomplete conversions or by-products .
- Reproducibility testing : Replicate conditions with rigorously dried solvents and freshly distilled reagents to exclude moisture-sensitive side reactions .
What strategies improve regioselectivity in substitution reactions of the phenylacetamide moiety?
Q. Advanced
- Directing groups : Install nitro or methoxy groups ortho to the reaction site to guide electrophilic attack .
- Steric control : Bulky substituents (e.g., tert-butyl) on the phenyl ring limit undesired positional isomerism .
- Microwave-assisted synthesis : Shortens reaction time, reducing thermal degradation and improving selectivity .
What are the key intermediates in the synthesis, and how are they stabilized?
Q. Basic
- Nitrobenzene intermediates : Stabilized via electron-withdrawing groups (e.g., acetylphenoxy) .
- Aniline derivatives : Protected with acetyl or Boc groups to prevent oxidation during subsequent steps .
- Imidazo[1,2-a]pyridine precursors : Stored under inert gas to avoid ring-opening hydrolysis .
How can researchers design experiments to study the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with kinase domains or GPCRs .
- In vitro assays : Measure IC₅₀ values via fluorescence polarization (kinase inhibition) or cell viability assays (MTT) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of target binding .
What are the challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization optimization .
- By-product management : Implement inline PAT (Process Analytical Technology) to monitor impurity profiles in real-time .
- Solvent recovery : Use green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact and costs .
How do structural modifications (e.g., acetylphenoxy vs. methoxyphenyl) impact bioactivity?
Q. Advanced
- Electron-withdrawing groups : Acetylphenoxy enhances metabolic stability compared to methoxyphenyl, as shown in pharmacokinetic studies .
- Steric effects : Bulkier substituents reduce off-target interactions but may lower solubility (logP >5 requires formulation adjustments) .
- SAR (Structure-Activity Relationship) : Systematic substitution at the imidazo[1,2-a]pyridine C-8 position (e.g., methyl vs. bromo) modulates target affinity .
How can contradictory data in spectroscopic characterization be addressed?
Q. Advanced
- Cross-validation : Compare NMR data with computed spectra (DFT calculations) to confirm peak assignments .
- Dynamic effects : Analyze variable-temperature NMR to identify conformational flexibility causing signal splitting .
- Collaborative studies : Share raw data (e.g., FID files) with third-party labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
